molecular formula C20H30O7 B1664725 4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid CAS No. 56448-20-5

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid

Cat. No.: B1664725
CAS No.: 56448-20-5
M. Wt: 382.4 g/mol
InChI Key: CAOCHWFVLJETKN-SADTYBKJSA-N
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Biochemical Analysis

Biochemical Properties

Antibiotic A 26771B plays a significant role in biochemical reactions by inhibiting potassium-dependent ATPase in rat liver mitochondria . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production. The compound interacts with various enzymes and proteins, including ATPase, which is crucial for maintaining the energy balance within cells. By inhibiting this enzyme, Antibiotic A 26771B affects the overall energy metabolism of the cell .

Cellular Effects

Antibiotic A 26771B has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis . This disruption leads to cell lysis and death. In addition to its antibacterial effects, Antibiotic A 26771B also affects cellular metabolism by inhibiting potassium-dependent ATPase, leading to a decrease in ATP production . This decrease in ATP levels can impact cell signaling pathways, gene expression, and overall cellular function .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A 26771B involves its binding to the potassium-dependent ATPase enzyme in the mitochondria . This binding inhibits the enzyme’s activity, leading to a decrease in ATP production. The inhibition of ATPase disrupts the normal function of the mitochondria, which is essential for energy production in the cell. Additionally, Antibiotic A 26771B may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic A 26771B have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to Antibiotic A 26771B can lead to changes in cellular function, including alterations in energy metabolism and gene expression . These changes can have lasting effects on the overall health and function of the cells .

Dosage Effects in Animal Models

The effects of Antibiotic A 26771B vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of Gram-positive bacteria without causing significant toxicity . At higher doses, Antibiotic A 26771B can cause adverse effects, including toxicity and disruption of normal cellular function . These effects highlight the importance of careful dosage management when using this compound in therapeutic settings .

Metabolic Pathways

Antibiotic A 26771B is involved in several metabolic pathways, primarily through its interaction with potassium-dependent ATPase . By inhibiting this enzyme, the compound disrupts the normal energy metabolism of the cell, leading to a decrease in ATP production . This disruption can affect various metabolic processes, including the synthesis of essential biomolecules and the regulation of metabolic flux .

Transport and Distribution

Within cells and tissues, Antibiotic A 26771B is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Antibiotic A 26771B can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on ATPase activity .

Subcellular Localization

Antibiotic A 26771B is primarily localized in the mitochondria, where it inhibits potassium-dependent ATPase . This subcellular localization is crucial for its activity, as the mitochondria are the primary site of ATP production in the cell. The compound’s localization to the mitochondria allows it to effectively disrupt energy metabolism and exert its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 26771B involves several steps starting from carbohydrates. The process includes the reaction of 8,9,10,12-tetra-O-benzyl-2,3,4,5,11-pentadeoxy-aldehydo-D-xylo-(E)-6-dodecenose with a Wittig reagent to form a heptadeoxy compound. This compound undergoes oxidation and β-elimination to yield a hexadecenonate, which is then lactonized to form the macrocyclic lactone .

Industrial Production Methods: Industrial production of A 26771B typically involves fermentation using Penicillium turbatum. The fermentation broth is extracted and purified to isolate the antibiotic .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various organic reagents depending on the desired modification.

Major Products: The major products formed from these reactions include various analogs of A 26771B with modified antimicrobial properties .

Comparison with Similar Compounds

    Erythromycin: Another macrolide antibiotic with a similar structure but different spectrum of activity.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity compared to A 26771B.

    Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.

Uniqueness: A 26771B is unique due to its specific inhibition of potassium-dependent ATPase and its moderate activity against a broad range of microorganisms . Its structure and synthesis also provide valuable insights into the chemistry of macrocyclic lactones .

Properties

IUPAC Name

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCHWFVLJETKN-SADTYBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56448-20-5
Record name Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56448-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic A 26771B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-26771B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Reactant of Route 2
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Reactant of Route 3
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Reactant of Route 5
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Reactant of Route 6
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid

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